Glaucine

Übersicht

Beschreibung

Glaucine is an aporphine alkaloid found in several plant species within the Papaveraceae family, such as Glaucium flavum and Corydalis yanhusuo, as well as in other plants like Croton lechleri from the Euphorbiaceae family . It is known for its bronchodilator, neuroleptic, and anti-inflammatory effects, and is used medically as an antitussive in some countries .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine großtechnische Herstellung von Glaucin kann durch Reaktion von Boldin mit Trimethylphenylammoniumchlorid und Kalium-tert-butanolat erzielt werden, wobei Glaucin in hohen Mengen entsteht . Zusätzlich führt die Behandlung von Glaucin mit 30 %igem Wasserstoffperoxid, gefolgt von hydratisiertem Ferrosulfat, zu Norglaucin mit einer Gesamtausbeute von 40 % .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Glaucin beinhalten typischerweise die Extraktion aus Pflanzenquellen, insbesondere aus Glaucium flavum. Das Verfahren umfasst die Verwendung von ionischen Flüssigkeiten-basierten wässrigen Zweiphasensystemen zur effizienten Gewinnung von Glaucin aus rohen Pflanzenextrakten .

Analyse Chemischer Reaktionen

Reaktionstypen: Glaucin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Glaucin kann mit Wasserstoffperoxid in Gegenwart von Ferrosulfat oxidiert werden.

Reduktion: Spezifische Reduktionsbedingungen für Glaucin sind weniger gut dokumentiert, aber allgemeine Reduktionsmethoden für Alkaloide können angewendet werden.

Hauptprodukte:

Norglaucin: Entsteht durch Oxidation von Glaucin.

Methylierte Derivate: Verschiedene methylierte Formen von Glaucin können durch Substitutionsreaktionen synthetisiert werden.

4. Wissenschaftliche Forschungsanwendungen

Glaucin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zur Alkaloidbiosynthese und chemischen Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Kalziumkanäle und Dopaminrezeptoren.

5. Wirkmechanismus

Glaucin übt seine Wirkungen hauptsächlich durch Bindung an die Benzothiazepin-Stelle an L-Typ-Kalziumkanälen aus, wodurch der Calciumionen-Einstrom in glatte Muskelzellen blockiert wird . Diese Wirkung verhindert die Muskelkontraktion, was zu Bronchodilatation und Relaxation der glatten Muskulatur führt . Zusätzlich wirkt Glaucin als Dopaminrezeptor-Antagonist, wobei es D1- und D1-ähnliche Rezeptoren bevorzugt, und als nicht-kompetitiver, selektiver Inhibitor der Phosphodiesterase 4 (PDE4) im menschlichen Bronchialgewebe .

Ähnliche Verbindungen:

Boldin: Ein weiteres Aporphin-Alkaloid mit antioxidativen Eigenschaften.

Seco-Glaucin: Ein Phenanthrenderivat von Glaucin mit höherer antioxidativer Aktivität.

Seco-Boldin: Ein Phenanthrenderivat von Boldin mit ähnlichen Eigenschaften wie Glaucin.

Einzigartigkeit von Glaucin: Glaucin ist einzigartig aufgrund seiner Kombination aus bronchienerweiternder, neuroleptischer und entzündungshemmender Wirkung. Seine Fähigkeit, auf mehrere molekulare Ziele zu wirken, darunter Kalziumkanäle und Dopaminrezeptoren, unterscheidet es von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Antitussive Agent

Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, this compound was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with this compound, compared to codeine which decreased from 3.0 to 1.10 . Notably, this compound was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects

Research has shown that this compound possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that this compound inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that this compound may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions this compound as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects

Animal studies have indicated that this compound may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects

this compound has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a this compound-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that this compound may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

Wirkmechanismus

Glaucine exerts its effects primarily by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells . This action prevents muscle contraction, leading to bronchodilation and relaxation of smooth muscles . Additionally, this compound acts as a dopamine receptor antagonist, favoring D1 and D1-like receptors, and as a non-competitive selective inhibitor of phosphodiesterase 4 (PDE4) in human bronchial tissue .

Vergleich Mit ähnlichen Verbindungen

Boldine: Another aporphine alkaloid with antioxidant properties.

Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.

Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .

Biologische Aktivität

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Bronchodilator and Anti-inflammatory Effects

this compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that this compound inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

- Cyclic AMP Modulation : this compound enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that this compound not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that this compound significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

- Colony Formation Assays : Treatment with this compound at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Torphy et al. (1999) | Inhibition of PDE4; bronchodilation | Ki = 3.4 μM | Anti-inflammatory effects in human bronchus |

| Zhang et al. (2015) | Inhibition of MMP-9 expression | >15 μM | Decreased cell proliferation in MCF-7 cells |

| Zhu et al. (2020) | Variation in this compound content due to nanoparticle treatment | N/A | Enhanced alkaloid content in treated plants |

Case Studies

Case Study 1: Bronchodilator Activity

In a controlled study involving isolated human bronchus, this compound demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration

In another study focusing on breast cancer cells, this compound inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that this compound may serve as a potential therapeutic agent for preventing cancer metastasis.

Eigenschaften

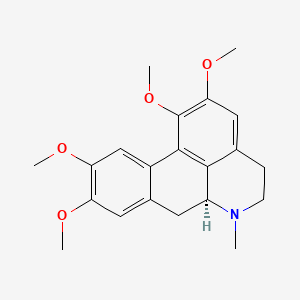

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.